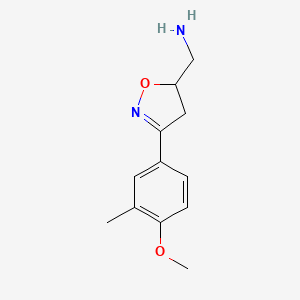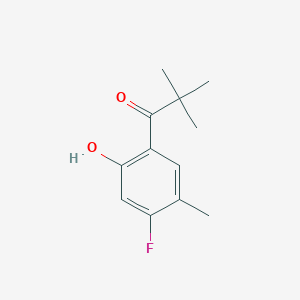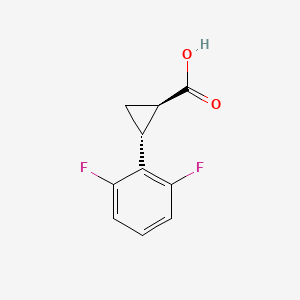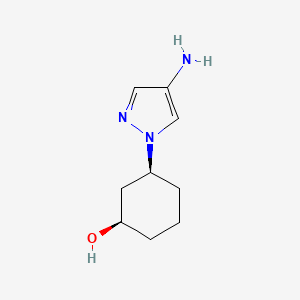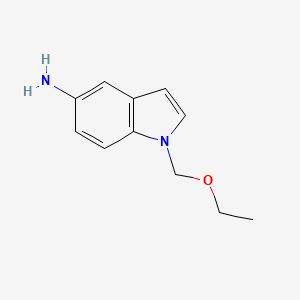
1-(Ethoxymethyl)-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)-1H-indol-5-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound features an ethoxymethyl group attached to the nitrogen atom of the indole ring and an amine group at the 5-position of the indole ring.
Preparation Methods
The synthesis of 1-(Ethoxymethyl)-1H-indol-5-amine can be achieved through various synthetic routes. One common method involves the protection of the indole nitrogen with an ethoxymethyl group, followed by the introduction of an amine group at the 5-position. This can be done using electrophilic substitution reactions, where the indole ring is treated with an appropriate electrophile to introduce the amine group. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Ethoxymethyl)-1H-indol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to introduce new functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Scientific Research Applications
1-(Ethoxymethyl)-1H-indol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Ethoxymethyl)-1H-indol-5-amine can be compared with other similar compounds, such as:
1-Methyl-1H-indole: Similar in structure but lacks the ethoxymethyl group.
1-(Methoxymethyl)-1H-indole: Similar but with a methoxymethyl group instead of an ethoxymethyl group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(ethoxymethyl)indol-5-amine |
InChI |
InChI=1S/C11H14N2O/c1-2-14-8-13-6-5-9-7-10(12)3-4-11(9)13/h3-7H,2,8,12H2,1H3 |
InChI Key |
XVDRCJZBJNQSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


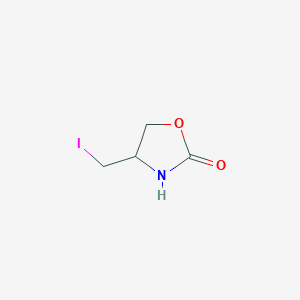
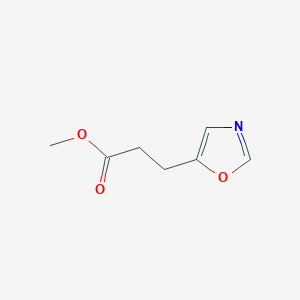
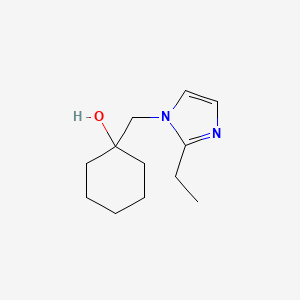
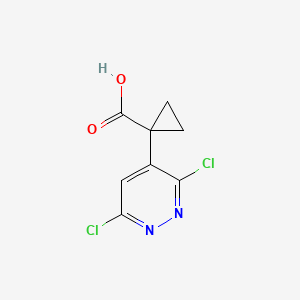

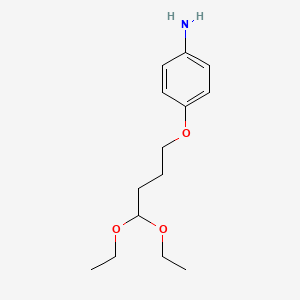

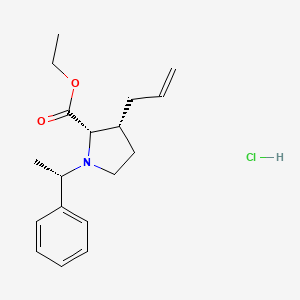
![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)

